Acetamide,N-(1-oxido-2-pyridinyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,N-(1-oxido-2-pyridinyl)- typically involves the reaction of pyridine-2-carbaldehyde with hydroxylamine hydrochloride in the presence of a base, followed by acetylation with acetic anhydride . The reaction conditions usually include:

Solvent: Ethanol or methanol

Temperature: Room temperature to reflux

Reaction Time: Several hours to overnight

Industrial Production Methods

Análisis De Reacciones Químicas

Types of Reactions

Acetamide,N-(1-oxido-2-pyridinyl)- undergoes several types of chemical reactions, including:

Oxidation: Can be oxidized to form corresponding N-oxide derivatives.

Reduction: Can be reduced to form amine derivatives.

Substitution: Can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or peracids

Reduction: Sodium borohydride or lithium aluminum hydride

Substitution: Alkyl halides or acyl chlorides

Major Products Formed

Oxidation: N-oxide derivatives

Reduction: Amine derivatives

Substitution: Various substituted pyridine derivatives

Aplicaciones Científicas De Investigación

Acetamide,N-(1-oxido-2-pyridinyl)- has a wide range of scientific research applications, including:

Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

Biology: Studied for its potential as a chelating agent and its interactions with metal ions.

Industry: Used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mecanismo De Acción

Comparación Con Compuestos Similares

Similar Compounds

- Pyridine-2-carbaldehyde

- Hydroxylamine

- Acetylacetone

Uniqueness

Acetamide,N-(1-oxido-2-pyridinyl)- is unique due to its dual functionality as both a chelating agent and a reagent in organic synthesis. Its ability to form stable complexes with metal ions sets it apart from other similar compounds.

Actividad Biológica

Acetamide, N-(1-oxido-2-pyridinyl)-, also known by its CAS number 6994-14-5, is an organic compound characterized by the presence of a pyridine ring with an N-oxide substituent. This compound combines an acetamide moiety with a 1-oxido-2-pyridinyl group, leading to unique chemical properties and potential biological activities. The exploration of its biological activity is essential for understanding its pharmacological applications.

Chemical Structure

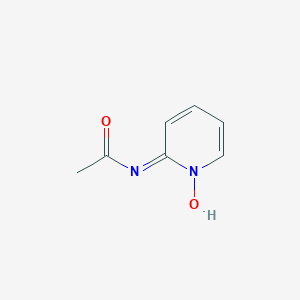

The structure of Acetamide, N-(1-oxido-2-pyridinyl)- can be represented as follows:

This structure allows it to interact with various biological targets, which may include enzymes and cellular processes critical for microbial growth and cancer cell proliferation .

Biological Activity Overview

Research indicates that compounds containing pyridine rings, such as Acetamide, N-(1-oxido-2-pyridinyl)-, are often associated with significant pharmacological properties. These may include:

- Antimicrobial Activity : Related compounds have shown potential in inhibiting microbial growth.

- Antiproliferative Effects : Studies suggest these compounds may interfere with cancer cell proliferation through various mechanisms.

While specific mechanisms for Acetamide, N-(1-oxido-2-pyridinyl)- have not been fully elucidated, related heteroarylhydrazones have been investigated for their antimicrobial and antiproliferative activities. These effects might involve interactions with cellular enzymes essential for microbial growth or cancer cell survival .

Case Studies

-

Anticancer Activity : A study focusing on heme oxygenase-1 (HO-1) inhibitors demonstrated that certain acetamide derivatives exhibited significant activity against glioblastoma cells (U87MG). The compounds were shown to inhibit HO-1 expression, which is often overexpressed in tumors and associated with poor prognosis .

Compound IC50 (μM) Target 7l ≤ 8 HO-1 7i Not specified HO-2 -

Antibacterial Potential : Another study synthesized novel acetamide derivatives and assessed their antibacterial efficacy. Compounds demonstrated significant antibacterial activity against various strains, including E. coli and S. aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like levofloxacin .

Compound MIC (μg/mL) Bacterial Strain 2b Lower than levofloxacin E. coli 2i Equal to levofloxacin S. aureus

Pharmacological Applications

Acetamide, N-(1-oxido-2-pyridinyl)- has several potential applications in medicinal chemistry:

- Antimicrobial Agents : Due to its structural properties, it could serve as a lead compound in developing new antibiotics.

- Cancer Therapeutics : Its ability to inhibit HO-1 suggests potential use in cancer treatment strategies aimed at reducing tumor growth and enhancing the efficacy of existing therapies.

Propiedades

IUPAC Name |

N-(1-hydroxypyridin-2-ylidene)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-6(10)8-7-4-2-3-5-9(7)11/h2-5,11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUIRGRRJPINWIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N=C1C=CC=CN1O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6994-14-5 |

Source

|

| Record name | NSC202541 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202541 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.